3-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]benzamide
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Overview
Description
3-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]benzamide is a novel small-molecule antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). This compound has potential therapeutic applications in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with Toll-like receptors and potential effects on immune responses.
Medicine: Investigated for its therapeutic potential in treating diseases related to immune system dysregulation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by antagonizing Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). These receptors are involved in the innate immune response, and their inhibition can modulate immune system activity. The molecular targets and pathways involved include the inhibition of downstream signaling cascades that lead to the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]benzamide
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
Uniqueness
This compound is unique due to its specific antagonistic activity against TLR7 and TLR8, which distinguishes it from other compounds with similar structures but different biological activities.
Properties
IUPAC Name |
3-fluoro-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O2/c20-15-5-1-3-13(9-15)10-17(24-8-7-22-19(24)26)12-23-18(25)14-4-2-6-16(21)11-14/h1-6,9,11,17H,7-8,10,12H2,(H,22,26)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZWIQYCBXQVIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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